molecular formula C18H25NO4S2 B7833250 (3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833250
M. Wt: 383.5 g/mol
InChI Key: MMQKJKFXPQBSLP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that combines a cyclohexene ring, a tetrahydrothiophene ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of phenol, followed by acid hydrolysis.

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Coupling of the Fragments: The final step involves coupling the cyclohexene and tetrahydrothiophene fragments through appropriate amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, vanadium catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R4S)-3-(BENZENESULFONYL)-4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S2/c20-24(21)13-17(19-12-11-15-7-3-1-4-8-15)18(14-24)25(22,23)16-9-5-2-6-10-16/h2,5-7,9-10,17-19H,1,3-4,8,11-14H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQKJKFXPQBSLP-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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